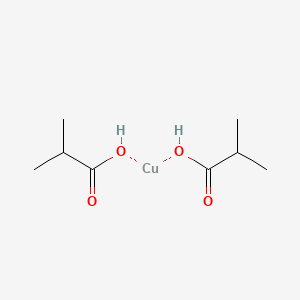
Copper(II)i-butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II)i-butyrate is a chemical compound with the molecular formula C8H14CuO4 . It is often used in research and has unique chemical properties .
Synthesis Analysis
Copper(II) carboxylates can be synthesized using several methods . One common method involves the reaction of basic copper(II) carbonate with a carboxylic acid . Another method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate . A third method involves the reaction of copper(II) acetate with the carboxylic acid in an ethanol-water solution .
Molecular Structure Analysis
The molecular structure of Copper(II)i-butyrate is quite interesting. It has a planar core comprised of four copper atoms bridged by four butyrate ligands alternating above and below the Cu4-plane . The intramolecular Cu···Cu distances within the Cu4-core are very close, being 2.7255 (5) and 2.7261 (5) Å . In the solid-state, the Cu4-units are engaged in additional intermolecular copper–oxygen interactions to form a 1D polymeric structure with average Cu···O contacts of ca. 2.427 (2) Å .
Chemical Reactions Analysis
Copper(II) ions are known to react with stoichiometric quantities of aqueous ammonia to precipitate light blue Cu(OH)2 . The precipitate dissolves in excess ammonia to form a dark blue complex ion .
Scientific Research Applications
An investigation into the vibrational spectra of crystalline anhydrous copper(II) propionate and butyrate, conducted by Moita, Duarte, and Fausto (1994), provides insights into the spectroscopic characteristics of these compounds. This study is crucial for understanding the complex spectra of long-chain copper carboxylates (Moita, Duarte, & Fausto, 1994).
Research on one-dimensional and two-dimensional coordination polymers formed from trinuclear triangular Cu(II) secondary building units, as described by Casarin et al. (2005), highlights the formation of complex structures with copper(II) butyrate. These findings are essential for the understanding of molecular structures and magnetic properties in copper(II) complexes (Casarin et al., 2005).
A study by Wu et al. (2019) discusses the use of a paper-based microfluidic analytical device combined with a solid phase extraction (SPE) column for the colorimetric determination of copper(II) ions. This research is significant for the monitoring of copper(II) ion levels in water safety (Wu et al., 2019).
Fu et al. (2019) examined the production of butyrate during food waste fermentation, where the addition of transition metals, including copper, was found to significantly affect butyrate concentration. This study is crucial for understanding the role of transition metals in biofuel production (Fu et al., 2019).
Grabaric et al. (1975) determined stability constants of copper(II) butyrate complexes using polarography, contributing to the understanding of electrochemical properties of these complexes (Grabaric et al., 1975).
Bird and Lomer (1972) investigated the crystal and molecular structure of anhydrous copper butyrate, providing key insights into its physical structure (Bird & Lomer, 1972).
Mechanism of Action
Target of Action
Copper(II)i-butyrate, also known as Copper(I) butyrate, is a complex with a planar core comprised of four copper atoms bridged by four butyrate ligands Copper ions are known to readily form complexes with biomolecules containing certain amino acid residues .
Mode of Action
The mode of action of Copper(II)i-butyrate involves its interaction with these biomolecules. The copper ions in the compound can act as either a recipient or a donor of electrons, participating in various reactions . The intramolecular Cu···Cu distances within the Cu4-core are very close, being 2.7255 (5) and 2.7261 (5) Å . In the solid-state, the Cu4-units are engaged in additional intermolecular copper–oxygen interactions to form a 1D polymeric structure .
Biochemical Pathways
Copper is an essential nutrient that participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . It serves as a constituent element or enzyme cofactor . .
Pharmacokinetics
Copper metabolism in multicellular organisms involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Result of Action
An excess of copper ions in cells can generate free radicals and increase oxidative stress . Copper ions can also catalyse the oxidation of metabolic molecules .
Action Environment
The bioavailability of copper may be significantly reduced in alkaline or organic matter-rich soils .
properties
IUPAC Name |
copper;2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDVTSVMVUHJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16CuO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

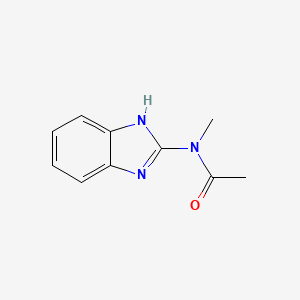
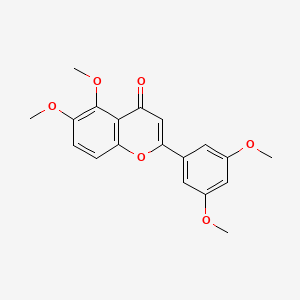




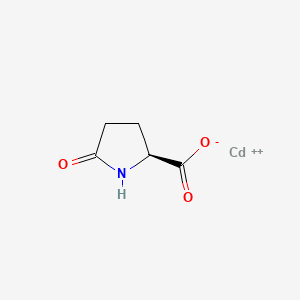
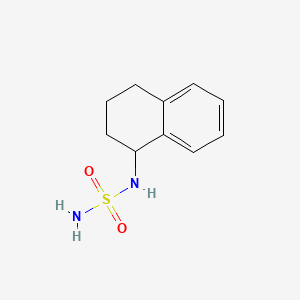
![[(2S)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B579281.png)


![11H-Benzo[a]fluoren-11-one oxime](/img/structure/B579285.png)
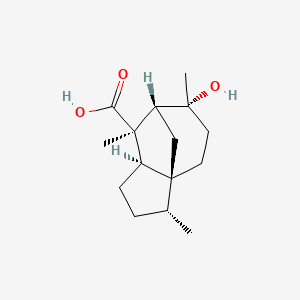
![2-chloro-1,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B579289.png)